N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzodioxole group, a chlorinated benzamide, and a pyrrolidine sulfonyl group
Mechanism of Action
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities . For instance, some 1,3-benzodioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzamide site.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole group but differs in its overall structure and functional groups.
®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine: Similar in having the benzodioxole and pyrrolidine groups but lacks the chlorinated benzamide and sulfonyl groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-15-5-4-14(10-18(15)28(24,25)22-7-1-2-8-22)19(23)21-11-13-3-6-16-17(9-13)27-12-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDCPSGOMKNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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